1,1'-Bis(4-methylphenyl)-4,4'-bipyridin-1-ium diperchlorate
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Overview
Description
1,1’-Bis(4-methylphenyl)-4,4’-bipyridin-1-ium diperchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound is characterized by the presence of two 4-methylphenyl groups attached to a bipyridin-1-ium core, with two perchlorate anions balancing the charge
Preparation Methods
The synthesis of 1,1’-Bis(4-methylphenyl)-4,4’-bipyridin-1-ium diperchlorate typically involves a multi-step process. One common method includes the diazo coupling of para-substituted benzaldehyde phenylhydrazones with 1,1’-biphenyl-4,4’-bis(diazonium chloride). The resulting bis-formazans are then treated with formaldehyde in the presence of perchloric acid in dioxane to yield the desired diperchlorate compound . This method is known for its high yield and mild reaction conditions.
Chemical Reactions Analysis
1,1’-Bis(4-methylphenyl)-4,4’-bipyridin-1-ium diperchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Bis(4-methylphenyl)-4,4’-bipyridin-1-ium diperchlorate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 1,1’-Bis(4-methylphenyl)-4,4’-bipyridin-1-ium diperchlorate exerts its effects involves its interaction with molecular targets through its bipyridin-1-ium core and 4-methylphenyl groups. These interactions can influence various biochemical pathways, depending on the specific application. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
1,1’-Bis(4-methylphenyl)-4,4’-bipyridin-1-ium diperchlorate can be compared with other similar compounds, such as:
- 1,1’-Bis(4-bromophenyl)-4,4’-bipyridin-1-ium diperchlorate
- 1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium diperchlorate
These compounds share a similar bipyridin-1-ium core but differ in the substituents attached to the phenyl groupsFor example, the bromophenyl derivative may exhibit different reactivity in substitution reactions compared to the methylphenyl derivative .
Properties
CAS No. |
85077-92-5 |
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Molecular Formula |
C24H22Cl2N2O8 |
Molecular Weight |
537.3 g/mol |
IUPAC Name |
1-(4-methylphenyl)-4-[1-(4-methylphenyl)pyridin-1-ium-4-yl]pyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C24H22N2.2ClHO4/c1-19-3-7-23(8-4-19)25-15-11-21(12-16-25)22-13-17-26(18-14-22)24-9-5-20(2)6-10-24;2*2-1(3,4)5/h3-18H,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI Key |
TWTXAFXGKAHFEG-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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